YC-001

Description

Propriétés

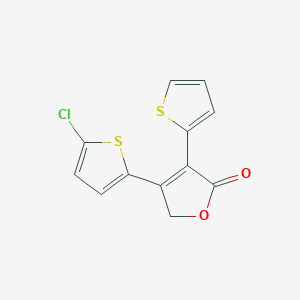

IUPAC Name |

3-(5-chlorothiophen-2-yl)-4-thiophen-2-yl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2S2/c13-10-4-3-8(17-10)7-6-15-12(14)11(7)9-2-1-5-16-9/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLLWMPOHNZNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C2=CC=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748778-73-6 | |

| Record name | 4-(5-chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

YC-001: A Novel Pharmacological Chaperone for Rod Opsin in Photoreceptor Cells

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

YC-001 is a novel, non-retinoid small molecule identified through high-throughput screening as a potent pharmacological chaperone of rod opsin.[1][2][3] Its mechanism of action in photoreceptor cells centers on its ability to bind to and stabilize misfolded opsin mutants, such as the P23H variant, a common cause of autosomal dominant retinitis pigmentosa (adRP).[1][2] this compound acts as an inverse agonist and a non-competitive antagonist of rod opsin signaling, thereby reducing the constitutive activity of misfolded opsin and protecting photoreceptors from light-induced degeneration. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and therapeutic potential of this compound in the context of retinal degenerative diseases.

Core Mechanism of Action: Pharmacological Chaperone and Inverse Agonist

This compound's primary therapeutic action stems from its dual role as a pharmacological chaperone and an inverse agonist for rod opsin.

-

Pharmacological Chaperone Activity: this compound binds directly to rod opsin, including misfolded mutants like P23H. This binding stabilizes the protein structure, facilitating its proper folding and trafficking from the endoplasmic reticulum (ER) to the plasma membrane. By rescuing the transport of these mutant opsins, this compound helps maintain the structural integrity of photoreceptor cells.

-

Inverse Agonist and Antagonist Activity: this compound silences the basal activity of rod opsin, functioning as an inverse agonist. In experimental models, it has been shown to increase cAMP levels in cells expressing rod opsin, which is indicative of reducing the constitutive, light-independent signaling often associated with misfolded opsin mutants. Furthermore, it acts as a non-competitive antagonist, inhibiting signaling even in the presence of an agonist like 9-cis-retinal (B17824).

Signaling Pathway of this compound in Photoreceptors

Caption: Mechanism of this compound as a pharmacological chaperone and inverse agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Value | Cell Line/System | Comments | Reference |

| Potency (P23H Opsin Rescue) | 7.8 µM | NIH3T3 cells | Efficacy of 150-310% of control. | |

| EC50 (Binding to Bovine Rod Opsin) | 0.98 ± 0.05 µM | Bovine disc membranes | Comparable to 9-cis-retinal (1.20 ± 0.10 µM). | |

| EC50 (Inverse Agonist Activity) | 8.22 µM | NIH3T3-(WT-opsin/GFP) cells | Measured by an increase in cAMP levels. |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Value | Animal Model | Dosing and Administration | Comments | Reference |

| Retinal Concentration (0.5h post-injection) | ~70 pmol per eye | C57BL/6 mice | 200 mg/kg, intraperitoneal (i.p.) | Demonstrates ocular penetration. | |

| Retinal Concentration (3h post-injection) | ~280 pmol per eye | C57BL/6 mice | 200 mg/kg, i.p. | Peak concentration observed. | |

| Retinal Concentration (24h post-injection) | Undetectable | C57BL/6 mice | 200 mg/kg, i.p. | Indicates rapid clearance. | |

| Ocular Half-life (t1/2) | 0.68 hours | C57BL/6J mice | Intravitreal injection (IVI) | Fast ocular clearance. | |

| Photoreceptor Protection | Dose-dependent protection of ONL | Abca4-/-Rdh8-/- mice | Single dose (50 or 200 mg/kg, i.p.) | Protection from bright light-induced degeneration. |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

High-Throughput Screening (HTS) for P23H Opsin Stabilizers

-

Objective: To identify small molecules that rescue the cell surface localization of misfolded P23H opsin.

-

Cell Line: NIH3T3 cells stably co-expressing mouse P23H opsin.

-

Methodology:

-

Cells were seeded in 384-well plates.

-

A library of 79,080 compounds was tested at an average concentration of 22.5 µM.

-

After incubation, cells were fixed and stained with an antibody against the N-terminus of rod opsin without permeabilization to detect only cell-surface localized opsin.

-

High-content imaging analysis was used to quantify the amount of P23H opsin on the plasma membrane.

-

Hits were defined as compounds that increased the cell surface expression of P23H opsin. This compound was identified as a primary hit with a potency of 7.8 µM and an efficacy of 150-310%.

-

Opsin Binding Assay

-

Objective: To determine the binding affinity of this compound to rod opsin.

-

Methodology:

-

Bovine rod outer segment (ROS) disc membranes containing opsin were prepared.

-

Tryptophan (Trp) fluorescence was monitored (excitation at 295 nm, emission at 330 nm). The quenching of Trp fluorescence indicates a conformational change in the chromophore pocket upon ligand binding.

-

Opsin was titrated with increasing concentrations of this compound or 9-cis-retinal (positive control).

-

The change in fluorescence was plotted against the ligand concentration, and the EC50 value was calculated. This compound exhibited an EC50 of 0.98 ± 0.05 µM.

-

Inverse Agonist Activity Assay

-

Objective: To assess the ability of this compound to suppress the basal signaling activity of rod opsin.

-

Methodology:

-

NIH3T3 cells stably expressing wild-type opsin (NIH3T3-(WT-opsin/GFP)) were used.

-

Rod opsin couples to Gi/o signaling, which leads to a reduction in intracellular cAMP levels.

-

Cells were treated with forskolin (B1673556) to elevate basal cAMP levels.

-

Cells were then treated with varying concentrations of this compound in the dark or light.

-

Intracellular cAMP levels were measured using a competitive immunoassay.

-

An increase in cAMP levels in the presence of this compound indicates the suppression of opsin's constitutive activity. This compound induced a dose-dependent increase in cAMP with an EC50 of 8.22 µM.

-

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the characterization of this compound.

In Vivo Retinal Degeneration Model

-

Objective: To evaluate the neuroprotective effect of this compound in a mouse model of light-induced retinal degeneration.

-

Animal Model: Abca4-/-Rdh8-/- mice, which are susceptible to bright light-induced retinal damage.

-

Methodology:

-

Mice were administered a single intraperitoneal (i.p.) injection of this compound (50 or 200 mg/kg) or vehicle (DMSO).

-

After a set period, the mice were exposed to bright light to induce retinal degeneration.

-

Seven days after light exposure, retinal structure was assessed using spectral domain-optical coherence tomography (SD-OCT) and histological staining (hematoxylin and eosin).

-

The thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies, was measured to quantify photoreceptor survival.

-

This compound-treated mice showed a dose-dependent preservation of ONL thickness compared to vehicle-treated controls.

-

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for adRP caused by rhodopsin misfolding. Its well-defined mechanism of action as a pharmacological chaperone and inverse agonist provides a strong rationale for its development. Future research should focus on optimizing its pharmacokinetic properties to prolong its therapeutic window in the eye and on evaluating its efficacy in a broader range of rhodopsin mutations. The development of this compound and similar non-retinoid chaperones could offer a novel treatment paradigm for a group of currently incurable retinal degenerative diseases.

References

- 1. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Function of YC-001 in Retinal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YC-001 is a novel, non-retinoid small molecule that has emerged as a significant therapeutic candidate for retinal degenerative diseases, particularly those caused by mutations in the rhodopsin gene.[1] This technical guide provides an in-depth overview of the function of this compound in retinal cells, focusing on its molecular mechanisms, experimental validation, and quantitative characterization. This compound exhibits a dual function as both a pharmacological chaperone for rod opsin and an inverse agonist and antagonist of its signaling pathway.[1][2] These properties enable it to stabilize misfolded opsin mutants, rescue their transport to the cell membrane, and protect photoreceptor cells from light-induced degeneration.[1][3]

Core Mechanism of Action

This compound's primary role in retinal cells revolves around its interaction with rod opsin, the light-sensitive protein crucial for vision in dim light. Its function can be dissected into two key mechanisms:

-

Pharmacological Chaperone Activity: Many forms of retinitis pigmentosa are caused by mutations that lead to the misfolding of rhodopsin, such as the P23H mutation.[1] Misfolded opsin is retained in the endoplasmic reticulum (ER), leading to cellular stress and eventual photoreceptor cell death. This compound acts as a pharmacological chaperone by binding to and stabilizing these misfolded opsin mutants.[1][4] This stabilization facilitates the proper folding and subsequent transport of the opsin from the ER to the plasma membrane, thereby alleviating ER stress and promoting cell survival.[4][5]

-

Inverse Agonist and Antagonist of Rod Opsin Signaling: this compound also modulates the signaling activity of rod opsin. It acts as an inverse agonist, silencing the basal (constitutive) activity of rod opsin in the dark.[2][6] This is achieved by reducing the activation of the G-protein transducin (Gt).[2] Furthermore, this compound acts as a non-competitive antagonist, inhibiting the activation of opsin by light.[2] This dual modulation of opsin signaling helps to protect photoreceptors from excessive activation and subsequent degeneration, particularly in the context of light-induced retinal damage.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Caption: this compound as a Pharmacological Chaperone for Misfolded Opsin.

Caption: this compound's Dual Role as an Inverse Agonist and Antagonist.

Caption: Experimental Workflow for Evaluating this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Efficacy and Binding Affinity of this compound

| Parameter | Value | Cell/System | Reference |

| EC50 (Chaperone Activity) | 8.7 µM | NIH3T3 cells expressing P23H opsin | [3] |

| Efficacy (Chaperone Activity) | 150-310% | NIH3T3 cells expressing P23H opsin | [3] |

| EC50 (Binding to Rod Opsin) | 0.98 µM | Bovine rod opsin | [2][3] |

| EC50 (Inverse Agonist Activity) | 8.22 µM | NIH3T3 cells expressing WT opsin | [6] |

Table 2: In Vivo and Ex Vivo Experimental Parameters for this compound

| Experiment | Animal Model/System | This compound Concentration/Dose | Outcome | Reference |

| Retinal Explant Culture | RhoP23H/+ mouse | 10, 20, 40, 80, 160 µM | Improved outer nuclear layer thickness | [7] |

| Light-Induced Retinal Degeneration | Abca4-/-Rdh8-/- mice | 50, 200 mg/kg (i.p.) | Protection of the outer nuclear layer | [3] |

| Acute Toxicity Study | Not specified | 100, 200 mg/kg (i.p. daily for 24 days) | No acute toxicity observed | [3] |

| Ocular Clearance | C57BL/6J mice | Intravitreal injection | Ocular half-life determined | [8] |

Detailed Experimental Protocols

Cell-Based Chaperone Activity Assay

-

Objective: To quantify the ability of this compound to rescue the transport of misfolded opsin to the plasma membrane.

-

Cell Line: NIH3T3 cells stably expressing the P23H opsin mutant.[1]

-

Methodology:

-

Seed NIH3T3-P23H cells in 96-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0-100 µM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.[3]

-

Fix the cells and perform immunofluorescence staining for rod opsin on non-permeabilized cells to specifically label cell-surface opsin.

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity at the cell surface to determine the extent of opsin transport rescue.

-

The EC50 value is calculated from the dose-response curve.

-

Immunoblotting for Opsin Glycosylation Profile

-

Objective: To assess the effect of this compound on the maturation and glycosylation of P23H opsin.

-

Cell Line: NIH3T3 cells expressing wild-type or P23H opsin.

-

Methodology:

-

Culture cells and treat with this compound (e.g., 0.5, 1, 5, 10, 20, 40 µM) for 24 hours.[3]

-

Lyse the cells and collect the protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against rod opsin, followed by a secondary antibody.

-

Visualize the protein bands. The presence of mature glycosylated forms of opsin indicates successful transport through the Golgi apparatus.

-

cAMP Assay for Inverse Agonist Activity

-

Objective: To measure the effect of this compound on the basal signaling activity of rod opsin.

-

Cell Line: NIH3T3 cells expressing wild-type opsin.[6]

-

Methodology:

-

Culture cells and treat with a range of this compound concentrations (e.g., 0.313 to 80 µM).[3][6]

-

Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.

-

Measure intracellular cAMP levels using a commercially available ELISA kit.

-

A dose-dependent increase in cAMP levels in the presence of this compound indicates the inhibition of the Gi/o pathway, confirming its inverse agonist activity.[6]

-

In Vivo Light-Induced Retinal Degeneration Model

-

Objective: To evaluate the neuroprotective effect of this compound in vivo.

-

Animal Model: Abca4-/-Rdh8-/- mice, which are susceptible to light-induced retinal damage.[2]

-

Methodology:

-

Administer this compound (e.g., 50 or 200 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[3]

-

Expose the mice to bright light for a defined period.

-

After a recovery period, euthanize the mice and collect the eyes for histological analysis.

-

Measure the thickness of the outer nuclear layer (ONL) in retinal sections to quantify photoreceptor survival. A thicker ONL in this compound-treated mice compared to controls indicates a protective effect.[2]

-

Conclusion

This compound demonstrates a multifaceted mechanism of action in retinal cells, positioning it as a promising therapeutic agent for retinitis pigmentosa and potentially other retinal degenerative disorders. Its ability to act as a pharmacological chaperone for misfolded opsin, coupled with its function as an inverse agonist and antagonist of opsin signaling, addresses key pathological processes in these diseases. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for further research and development of this compound as a novel treatment for blindness.

References

- 1. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. JCI Insight - Nonretinoid chaperones improve rhodopsin homeostasis in a mouse model of retinitis pigmentosa [insight.jci.org]

- 8. researchgate.net [researchgate.net]

YC-001 as a Pharmacological Chaperone for Rhodopsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the rhodopsin (RHO) gene are a leading cause of autosomal dominant retinitis pigmentosa (adRP), a group of inherited retinal degenerative diseases that lead to progressive vision loss and blindness.[1][2] Many of these mutations result in the misfolding of the rhodopsin protein, leading to its retention in the endoplasmic reticulum (ER), subsequent cellular stress, and photoreceptor cell death.[3] Pharmacological chaperones, small molecules that can stabilize misfolded proteins and facilitate their proper trafficking, represent a promising therapeutic strategy. This technical guide provides an in-depth overview of YC-001, a novel, non-retinoid pharmacological chaperone for rhodopsin.[1][2] this compound has demonstrated the ability to rescue multiple misfolding rhodopsin mutants, protect photoreceptors from degeneration in preclinical models, and modulate rhodopsin's signaling activity.

Mechanism of Action

This compound acts as a pharmacological chaperone by directly and reversibly binding to the rod opsin, the protein component of rhodopsin. This binding stabilizes the structure of misfolded opsin mutants, allowing them to bypass the ER quality control machinery and traffic to the cell surface. In addition to its chaperone activity, this compound also functions as an inverse agonist and a non-competitive antagonist of rod opsin signaling. By silencing the basal activity of opsin, this compound can reduce cellular stress caused by constitutively active mutant proteins.

Rhodopsin Trafficking Pathway

Caption: this compound rescues misfolded rhodopsin trafficking.

Rhodopsin Signaling Pathway

Caption: this compound modulates rhodopsin's Gi/o signaling.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (EC50) | 0.98 ± 0.05 µM | Bovine rod opsin in disc membranes | |

| Inverse Agonist Activity (EC50) | 8.22 µM | NIH3T3 cells expressing WT-opsin | |

| P23H Mutant Rescue (Potency) | 7.8 µM | U2OS cells (β-Gal complementation assay) | |

| P23H Mutant Rescue (Efficacy) | 150-310% of control | U2OS cells (β-Gal complementation assay) |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

| Model | Treatment | Outcome | Measurement | Reference |

| Abca4-/-Rdh8-/- mice (light-induced degeneration) | Single dose of this compound | Protection from retinal degeneration | Histology | |

| RhoP23H/+ retinal explants | 20-80 µM this compound | Increased Outer Nuclear Layer (ONL) thickness | 32.8-34.8 µm vs 30.9 µm (DMSO) | |

| RhoP23H/+ retinal explants | This compound | Reduced number of microglia/macrophages | > 5-fold decrease vs DMSO |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

High-Throughput Screening (HTS) for Pharmacological Chaperones

This protocol describes the cell-based β-Galactosidase (β-Gal) fragment complementation assay used for the initial identification of this compound.

Caption: Workflow for the HTS β-Gal complementation assay.

Protocol:

-

Cell Line: A stable U2OS cell line co-expressing two constructs is used:

-

P23H-opsin fused to the ProLink (PK) fragment of β-Gal.

-

A plasma membrane-anchored peptide fused to the Enzyme Acceptor (EA) fragment of β-Gal.

-

-

Principle: If P23H-opsin is retained in the ER, the PK and EA fragments remain separated, and there is no β-Gal activity. If a compound (like this compound) rescues the trafficking of P23H-opsin to the plasma membrane, the PK and EA fragments are brought into proximity, reconstituting an active β-Gal enzyme.

-

Procedure:

-

Plate the stable U2OS cells in 384-well plates.

-

Add small molecule compounds from a chemical library to the wells.

-

Incubate the plates to allow for compound activity.

-

Lyse the cells and add a luminescent β-Gal substrate.

-

Measure the luminescence signal. An increase in luminescence indicates rescue of P23H-opsin trafficking.

-

Cell-Surface Immunostaining and High-Content Imaging

This method quantifies the amount of rhodopsin that has successfully trafficked to the plasma membrane.

Protocol:

-

Cell Culture: Plate NIH3T3 or other suitable cells transfected with wild-type or mutant rhodopsin constructs in 384-well plates.

-

Treatment: Treat the cells with this compound or a vehicle control (DMSO) and incubate.

-

Fixation: Fix the cells with 4% paraformaldehyde. Crucially, do not permeabilize the cells to ensure that only cell-surface proteins are labeled.

-

Immunostaining:

-

Block with a suitable serum (e.g., goat serum).

-

Incubate with a primary antibody that recognizes an extracellular epitope of rhodopsin (e.g., B6-30).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with a DNA dye (e.g., Hoechst).

-

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Use image analysis software to quantify the fluorescence intensity at the cell surface relative to the total number of cells (determined by the nuclear stain).

cAMP Assay for Inverse Agonist/Antagonist Activity

This assay measures the ability of this compound to modulate the Gi/o-coupled signaling of rhodopsin.

Protocol:

-

Cell Culture: Use NIH3T3 cells stably expressing wild-type opsin.

-

Treatment:

-

To measure inverse agonist activity, treat the cells with varying concentrations of this compound.

-

To measure antagonist activity, co-treat the cells with a fixed concentration of an agonist (e.g., 9-cis-retinal) and varying concentrations of this compound.

-

-

cAMP Induction: Add forskolin (B1673556) to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

-

Analysis:

-

An increase in cAMP levels in the presence of this compound (compared to untreated cells) indicates inverse agonist activity, as it counteracts the basal, Gi/o-mediated inhibition of adenylyl cyclase by opsin.

-

A rightward shift in the dose-response curve of the agonist in the presence of this compound indicates antagonist activity.

-

Retinal Explant Culture

This ex vivo model allows for the study of this compound's effects on retinal architecture and cell survival in a more physiologically relevant context than cell lines.

Protocol:

-

Dissection: Isolate retinas from postnatal day 15 (P15) mice (e.g., RhoP23H/+).

-

Culture: Place the retinal explants on a porous membrane insert in a culture dish containing neurobasal medium.

-

Treatment: Add this compound or vehicle control to the culture medium. Refresh the medium daily.

-

Incubation: Culture the explants for a specified period (e.g., 9 days).

-

Analysis:

-

Immunohistochemistry: Fix the explants, cryosection, and perform immunostaining for markers of photoreceptors (e.g., rhodopsin), other retinal cell types, and cell death.

-

Morphometry: Measure the thickness of the outer nuclear layer (ONL) as an indicator of photoreceptor survival.

-

Scotopic Electroretinography (ERG)

ERG is used to assess the function of photoreceptor cells in live animals.

Protocol:

-

Animal Preparation: Dark-adapt mice overnight. Anesthetize the mice and dilate their pupils.

-

Electrode Placement: Place a corneal electrode on the eye, a reference electrode on the head, and a ground electrode on the body.

-

Light Stimulation: In a dark room, present flashes of light of varying intensities to the eye.

-

Recording: Record the electrical responses of the retina. The a-wave of the scotopic ERG reflects the function of the rod photoreceptors.

-

Light Damage Model: To assess the protective effects of this compound, mice can be exposed to bright, damaging light after treatment with the compound. ERG is then performed at various time points after the light exposure to measure the extent of functional rescue.

Conclusion and Future Directions

This compound is a promising pharmacological chaperone for the treatment of retinitis pigmentosa caused by rhodopsin misfolding mutations. Its dual mechanism of action—rescuing protein trafficking and modulating signaling—makes it a compelling therapeutic candidate. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the discovery of other novel pharmacological chaperones. Future research should focus on optimizing the in vivo delivery and efficacy of this compound, potentially through the development of sustained-release formulations or medicinal chemistry efforts to improve its pharmacokinetic properties. Further studies in a wider range of adRP animal models will also be crucial to fully elucidate its therapeutic potential.

References

- 1. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Rescue of P23H Rhodopsin Photoreceptors by Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of YC-001 in Preventing Retinal Degeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinal degeneration, a group of debilitating eye diseases leading to progressive vision loss, currently has limited therapeutic options. A primary cause of certain inherited forms, such as autosomal dominant retinitis pigmentosa (adRP), is the misfolding of rhodopsin, the light-sensitive protein in rod photoreceptor cells. This technical guide delves into the pre-clinical data surrounding YC-001, a novel small molecule identified as a promising pharmacological chaperone for rod opsin. This compound demonstrates a dual mechanism of action: it acts as a molecular chaperone to rescue misfolded opsin mutants and as an inverse agonist to suppress aberrant signaling, thereby offering a potential therapeutic strategy for preventing retinal degeneration. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's protective effects.

Introduction

Protein misfolding is a central pathological feature of numerous neurodegenerative diseases. In the context of the retina, mutations in the rhodopsin gene can lead to the production of unstable, misfolded opsin proteins that are retained in the endoplasmic reticulum (ER), triggering cellular stress and ultimately leading to photoreceptor cell death.[1][2] Pharmacological chaperones are small molecules that can bind to and stabilize these misfolded proteins, facilitating their proper trafficking and function.

This compound, a non-retinoid small molecule, was identified through a high-throughput screen for its ability to stabilize the P23H-opsin mutant, a common cause of adRP.[1][2] Subsequent studies have revealed its multifaceted role in not only rescuing mutant opsin trafficking but also in modulating the signaling activity of rod opsin. This guide will provide an in-depth analysis of the key preclinical findings related to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the efficacy and potency of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Potency (P23H-opsin rescue) | 7.8 µM | NIH3T3 cells | [1] |

| Efficacy (P23H-opsin rescue) | 150-310% of control | NIH3T3 cells | |

| EC50 (Binding to bovine rod opsin) | 0.98 ± 0.05 µM | Bovine rod opsin | |

| EC50 (cAMP level increase) | 8.22 µM | NIH3T3 cells |

Table 2: In Vivo Effects of this compound in Abca4-/-Rdh8-/- Mice

| Parameter | Dosage | Outcome | Reference |

| Retinal Protection | Single dose | Protection from bright light-induced retinal degeneration | |

| ONL Thickness | Dose-dependent | Dose-dependent protection of the outer nuclear layer (ONL) from light-induced damage | |

| Toxicity | 100 mg/kg & 200 mg/kg daily for 24 days | No acute toxicity observed |

Mechanism of Action

This compound exerts its therapeutic potential through a dual mechanism of action:

-

Pharmacological Chaperone: this compound binds to rod opsin, including misfolded mutants like P23H, and stabilizes their structure. This chaperone activity facilitates the proper trafficking of the opsin protein from the ER to the plasma membrane, preventing its accumulation and the induction of ER stress.

-

Inverse Agonist and Antagonist: this compound acts as an inverse agonist, silencing the basal activity of rod opsin. It non-competitively antagonizes rod opsin signaling, which is mediated through the G-protein Gi/o pathway. By inhibiting adenylate cyclase and modulating cAMP levels, this compound can prevent aberrant signaling that may contribute to photoreceptor cell death.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Experimental Protocols

This section details the methodologies for key experiments that have elucidated the function of this compound.

High-Throughput Screening (HTS) for this compound Identification

-

Objective: To identify small molecules that can rescue the trafficking of the P23H-opsin mutant from the ER to the plasma membrane.

-

Methodology:

-

A cell-based β-Galactosidase fragment complementation assay was utilized.

-

NIH3T3 cells were engineered to stably express the P23H-opsin mutant.

-

A library of 79,080 compounds was screened at an average concentration of 22.5 µM.

-

The assay measured the complementation of β-Galactosidase fragments, which occurs when the mutant opsin is successfully transported to the plasma membrane, as an indicator of chaperone activity.

-

Hits were selected based on efficacy (>50%) and potency (<20 µM).

-

Ligand-Binding Assay

-

Objective: To determine if this compound directly binds to rod opsin.

-

Methodology:

-

Tryptophan (Trp) fluorescence was used to monitor the conformation of the chromophore pocket in bovine opsin.

-

Bovine opsin in disc membranes was titrated with increasing concentrations of this compound or 9-cis-retinal (B17824) (as a positive control).

-

The quenching of Trp fluorescence at 330 nm, corresponding to a conformational change of Trp 265 in the chromophore pocket, was measured.

-

The half-maximal effective concentration (EC50) for binding was calculated from the dose-response curve.

-

cAMP Assay

-

Objective: To assess the effect of this compound on rod opsin signaling.

-

Methodology:

-

NIH3T3 cells expressing wild-type opsin were used.

-

Forskolin was added to the cells to saturate their cAMP levels.

-

Cells were treated with varying doses of this compound in the presence or absence of light and/or 9-cis-retinal.

-

The levels of intracellular cAMP were quantified. An increase in cAMP levels in the presence of this compound indicates an inhibition of the Gi/o pathway, demonstrating inverse agonist activity.

-

In Vivo Retinal Protection Study

-

Objective: To evaluate the protective effect of this compound on light-induced retinal degeneration in a mouse model.

-

Methodology:

-

Abca4-/-Rdh8-/- mice, which are susceptible to bright light-induced retinal damage, were used.

-

A single dose of this compound was administered to the mice.

-

The mice were then exposed to bright light to induce retinal degeneration.

-

Seven days post-exposure, the retinal structure was assessed using spectral domain-optical coherence tomography (SD-OCT) and histological staining (hematoxylin and eosin).

-

The thickness of the outer nuclear layer (ONL) was measured as a primary indicator of photoreceptor survival.

-

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for certain forms of retinal degeneration, particularly those caused by rhodopsin misfolding. Its dual mechanism as a pharmacological chaperone and an inverse agonist addresses both the protein trafficking defects and the aberrant signaling that contribute to photoreceptor cell death. The preclinical data summarized in this guide provides a strong rationale for its further development.

Future research should focus on long-term efficacy and safety studies in relevant animal models of adRP. Additionally, optimizing the delivery of this compound to the retina to improve its bioavailability and duration of action will be critical for its clinical translation. The exploration of this compound in combination with other therapeutic modalities may also offer synergistic benefits for the treatment of retinal degeneration.

References

Unveiling YC-001: A Novel Pharmacological Chaperone for Retinal Degeneration

A Technical Guide to the Discovery, Synthesis, and Mechanism of Action of a Promising Non-Retinoid Rod Opsin Ligand

Introduction

Rhodopsin homeostasis is critical for the survival and function of rod photoreceptor cells, and its disruption due to mutations can lead to progressive retinal degeneration, such as autosomal dominant retinitis pigmentosa (adRP).[1] The misfolding of rhodopsin is a key pathological feature in these conditions.[1] This has spurred the search for therapeutic agents that can stabilize rhodopsin structure and restore its normal function. This whitepaper details the discovery, synthesis, and biological characterization of YC-001, a novel, non-retinoid small molecule that acts as a pharmacological chaperone for rod opsin.[1][2][3] this compound has demonstrated significant potential in preclinical models of retinal degeneration by rescuing the cellular transport of misfolded opsin mutants and protecting photoreceptors from light-induced damage.[1][2]

Discovery of this compound

This compound was identified through a cell-based high-throughput screen (HTS) designed to find small molecules capable of promoting the transport of the unstable P23H-opsin mutant from the endoplasmic reticulum (ER) to the plasma membrane.[1][2] This screen utilized a β-Galactosidase fragment complementation assay.[2] Out of 79,080 compounds tested, this compound emerged as a potent hit.[2]

High-Throughput Screening Workflow

The HTS workflow was designed to identify compounds that could rescue the trafficking of the P23H opsin mutant.

Synthesis of this compound

To enable in vivo studies, this compound was synthesized via a condensation reaction. The synthesis involves the reaction of 2-bromo-1-(5-chlorothiophen-2-yl)ethanone (B1271671) with 2-(thiophen-2-yl)acetic acid, followed by subsequent chemical transformations.[2] The chemical structure was confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).[2]

Biological Activity and Mechanism of Action

This compound is a multi-faceted molecule that acts as a pharmacological chaperone, an inverse agonist, and an antagonist of rod opsin.[1][3][4]

Pharmacological Chaperone Activity

This compound effectively rescues the transport and improves the glycosylation of the P23H rod opsin mutant in mammalian cells.[2][4] It has been shown to rescue multiple Class II rod opsin mutants, including T4R, P53R, G106R, C110Y, D190N, and P267L.[3] This chaperone activity is light-independent.[5]

Rod Opsin Binding and Signaling

This compound binds reversibly and non-covalently to rod opsin.[2][4] This binding stabilizes the structure of opsin.[4] Titration of bovine rod opsin with this compound quenches the intrinsic tryptophan fluorescence, indicating a conformational change in the chromophore pocket.[2]

This compound also modulates rod opsin signaling. It acts as an inverse agonist by silencing the basal activity of rod opsin, leading to a dose-dependent increase in cAMP levels in cells expressing wild-type opsin.[2][6] Furthermore, it functions as a non-competitive antagonist, inhibiting light-activated G-protein signaling mediated by isorhodopsin (opsin bound to 9-cis-retinal).[1][2][3]

Rod Opsin Signaling Pathway Modulation by this compound

The following diagram illustrates the proposed mechanism of action of this compound on the rod opsin signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay/System | Reference |

| Potency (HTS) | 7.8 µM | β-Gal fragment complementation assay | [2] |

| Efficacy (HTS) | 150-310% of control | β-Gal fragment complementation assay | [2] |

| EC50 (Binding) | 0.98 ± 0.05 µM | Tryptophan fluorescence quenching (bovine opsin) | [2] |

| EC50 (cAMP) | 8.22 µM | cAMP levels in NIH3T3 cells (WT-opsin) | [2][6] |

| Compound | EC50 (Binding to Bovine Rod Opsin) | Reference |

| This compound | 0.98 ± 0.05 µM | [2] |

| 9-cis-retinal | 1.20 ± 0.10 µM | [2] |

Preclinical Efficacy and Pharmacokinetics

In vivo studies have demonstrated the therapeutic potential of this compound. A single intraperitoneal (i.p.) injection of this compound protects Abca4-/-Rdh8-/- mice from bright light-induced retinal degeneration.[1][2] Pharmacokinetic analysis in C57BL/6 mice showed that after a 200 mg/kg i.p. injection, this compound is detected in the eye, reaching a peak of approximately 280 pmol per eye at 3 hours and becoming undetectable by 24 hours.[2] This indicates that this compound can cross the blood-retina barrier but is not retained for extended periods.[2] When administered via intravitreal injection, this compound has a short ocular half-life of 0.68 hours.[7]

Experimental Protocols

High-Throughput Screening (β-Galactosidase Fragment Complementation Assay)

-

Objective: To identify small molecules that promote the transport of P23H-mutant opsin from the ER to the plasma membrane.[2]

-

Cell Line: NIH3T3 cells stably co-expressing mouse P23H opsin fused to a protein kinase A fragment (P23H-PK) and a plasma membrane-localized phospholipase C fragment (PLC-EA).[8]

-

Principle: When P23H opsin is retained in the ER, the two β-Gal fragments are separated. Compounds that rescue the transport of P23H opsin to the plasma membrane lead to the co-localization of the fragments and restoration of β-Gal activity.[8]

-

Procedure:

Tryptophan Fluorescence Ligand-Binding Assay

-

Objective: To determine the binding affinity of this compound to rod opsin.[2]

-

Principle: The binding of a ligand to the chromophore pocket of opsin induces a conformational change that can be monitored by the quenching of intrinsic tryptophan fluorescence.[2]

-

Procedure:

In Vivo Bright Light-Induced Retinal Degeneration Model

-

Objective: To assess the neuroprotective effect of this compound in vivo.[2]

-

Animal Model: Abca4-/-Rdh8-/- mice.[2]

-

Procedure:

Conclusion

This compound is a novel, non-retinoid pharmacological chaperone of rod opsin with a unique dual mechanism of action as an inverse agonist and a non-competitive antagonist.[1][3] Its ability to rescue the trafficking of misfolded opsin mutants and protect photoreceptors from light-induced damage in preclinical models highlights its significant therapeutic potential for treating retinal degenerative diseases such as adRP.[1][2] Further medicinal chemistry efforts to improve its pharmacokinetic properties could pave the way for its clinical development.[2]

References

- 1. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological strategies for treating misfolded rhodopsin-associated autosomal dominant retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Effect of YC-001 on Rhodopsin Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule YC-001 and its multifaceted effects on rhodopsin homeostasis. Rhodopsin, a G protein-coupled receptor crucial for vision, is prone to misfolding when mutated, leading to inherited retinal degenerative diseases like retinitis pigmentosa (RP).[1][2] this compound has emerged as a promising therapeutic candidate, acting as both a pharmacological chaperone to correct rhodopsin misfolding and an inverse agonist/antagonist to modulate its signaling activity.[1][2] This document summarizes the key quantitative data, details the experimental protocols used to elucidate this compound's function, and provides visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Value | Cell Line/System | Description | Reference |

| P23H Opsin Rescue Potency (EC50) | 7.8 µM | U2OS cells (β-Gal assay) | Potency in rescuing the transport of the P23H mutant opsin. | [3] |

| P23H Opsin Rescue Efficacy | 150-310% | U2OS cells (β-Gal assay) | Efficacy in rescuing P23H opsin transport compared to a control. | |

| Binding Affinity to Bovine Rod Opsin (EC50) | 0.98 ± 0.05 µM | Bovine disc membranes | Binding affinity measured by tryptophan fluorescence quenching, comparable to 9-cis-retinal (B17824) (1.20 ± 0.10 µM). | |

| Inverse Agonist Activity (EC50) | 8.22 µM | NIH3T3-(WT-opsin/GFP) cells | Potency in silencing the basal activity of rod opsin, measured by an increase in cAMP levels. | |

| Antagonist Activity | 3-fold increase in 9-cis-retinal EC50 | NIH3T3-(WT-opsin/GFP) cells | Antagonistic effect on isorhodopsin photoactivation when co-treated with 40 µM this compound. |

Table 2: In Vivo Effects of this compound in Mouse Models

| Parameter | Dosage | Mouse Model | Outcome | Reference |

| Retinal Concentration (0.5h post-injection) | 200 mg/kg (i.p.) | C57BL/6 mice | ~70 pmol per eye | |

| Retinal Concentration (3h post-injection) | 200 mg/kg (i.p.) | C57BL/6 mice | ~280 pmol per eye | |

| Ocular Half-life (t1/2) | Intravitreal injection | C57BL/6J mice | 0.68 hours | |

| Protection from Light-Induced Retinal Degeneration | 50 and 200 mg/kg (i.p.) | Abca4-/-Rdh8-/- mice | Dose-dependent protection of the outer nuclear layer (ONL) from light-induced damage. | |

| Effect on ONL Thickness in RhoP23H/+ Retinal Explants | 40 µM | RhoP23H/+ mouse retinal explants | Thicker outer nuclear layers, indicating delayed photoreceptor degeneration. | |

| Effect on Microglia/Macrophages in RhoP23H/+ Retinal Explants | 40 µM | RhoP23H/+ mouse retinal explants | Reduced number of microglia/macrophages, suggesting amelioration of retinal immune responses. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

High-Content Imaging Assay for Rhodopsin Transport

This assay quantifies the trafficking of mutant rhodopsin from the endoplasmic reticulum (ER) to the plasma membrane in cultured cells.

Cell Culture and Treatment:

-

Seed NIH3T3 cells stably expressing the rhodopsin mutant (e.g., P23H) in a 384-well plate at a density of 5,000 cells per well.

-

Incubate for 3 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Treat the cells with varying concentrations of this compound or control compounds (e.g., 9-cis-retinal, DMSO) and incubate for 24 hours.

Immunostaining:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

For cell surface staining, incubate non-permeabilized cells with an anti-rhodopsin antibody that recognizes an extracellular epitope.

-

For total protein staining, permeabilize the cells with 0.1% Triton X-100 before incubating with the primary antibody.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI).

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify the fluorescence intensity at the plasma membrane and within the whole cell, normalized to the cell number (DAPI count).

References

- 1. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Misfolded Proteins and Retinal Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

YC-001: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

YC-001 is a novel, non-retinoid small molecule identified as a pharmacological chaperone of rod opsin.[1][2][3] It demonstrates significant potential in the treatment of retinal degeneration, particularly autosomal dominant retinitis pigmentosa (adRP), by rescuing misfolded opsin mutants.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, key properties, and mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Chemical Structure

This compound, also known as CID 2377702 in the PubChem database, is a non-retinoid compound.[1] Its chemical structure is composed of three primary moieties: a 2-chlorothiophene (B1346680) ring, a furan-2(5H)-one ring, and a thiophene (B33073) ring.[1] The synthesis of this compound has been performed for in vivo studies, and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).[3]

Physicochemical and Pharmacological Properties

This compound exhibits several key properties that make it a promising therapeutic candidate for retinal diseases. It has been shown to have micromolar potency and an efficacy greater than 9-cis-retinal (B17824), with the advantage of lower cytotoxicity.[1][2][3] Unlike retinal-based chaperones, the activity of this compound is not dependent on light conditions.[3][5]

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Value | Cell Line/System | Notes |

| Potency (P23H-opsin transport rescue) | 7.8 µM[1] | NIH3T3 cells | From high-throughput screening. |

| Potency (cAMP level increase) | 8.7 µM[6] | NIH3T3 cells | |

| Efficacy (P23H-opsin transport rescue) | 150-310% of control | NIH3T3 cells | [1] |

| EC50 (Rod Opsin Binding) | 0.98 ± 0.05 µM[1] | Bovine rod opsin in disc membranes | Comparable to 9-cis-retinal (EC50 = 1.20 ± 0.10 µM).[1] |

| EC50 (cAMP level increase) | 8.22 µM[1][7] | NIH3T3-(WT-opsin/GFP) cells | |

| EC50 (RHO transport in OS) | 20-22 µM[4] | RhoP23H/+ retinal explants |

Table 2: In Vivo Properties and Effects of this compound

| Parameter | Dosage and Administration | Animal Model | Key Findings |

| Retinal Protection | 50 and 200 mg/kg; intraperitoneal (i.p.) | Abca4−/−Rdh8−/− mice | Protects against bright light-induced retinal degeneration.[1][6] |

| Pharmacokinetics | 200 mg/kg; i.p. | Mice | Enters the eyes but is not retained for prolonged periods.[6] |

| Toxicity | 100 and 200 mg/kg; i.p. daily for 24 days | Mice | No acute toxicity observed.[6] |

| Solubility (Protocol 1) | ≥ 2.5 mg/mL (8.84 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |

| Solubility (Protocol 2) | ≥ 2.5 mg/mL (8.84 mM) | 10% DMSO, 90% Corn Oil | [6] |

Mechanism of Action

This compound functions as a pharmacological chaperone that binds to and stabilizes rod opsin, including misfolded mutants that cause adRP.[1][4] This binding is reversible and occurs within the chromophore pocket of the protein.[1][7] By stabilizing the structure of opsin, this compound facilitates the proper transport of the protein from the endoplasmic reticulum to the plasma membrane.[1][4][5]

Furthermore, this compound acts as both an inverse agonist and a non-competitive antagonist of rod opsin signaling.[1][2] It can silence the basal activity of rod opsin and antagonize the formation or photoactivation of isorhodopsin.[1][7]

Experimental Protocols

High-Throughput Screening (HTS) for Identification of this compound

This protocol was used to identify small molecules that promote the transport of the unstable P23H-mutant opsin protein from the ER to the plasma membrane.[1]

-

Assay Principle : A cell-based β-Gal fragment complementation assay was utilized.[1] Misfolded P23H opsin remains in the ER, separating two fragments of β-galactosidase and resulting in low enzyme activity. A successful chaperone will rescue the transport of the opsin to the plasma membrane, bringing the fragments together and restoring β-Gal activity.[8]

-

Screening : 79,080 compounds were tested at an average concentration of 22.5 µM.[1]

-

Hit Criteria : Compounds with efficacies greater than 50% and potencies less than 20 µM were selected as hits.[1]

-

Confirmation : The activity of hit compounds was confirmed using high-content imaging analysis in NIH3T3 cells stably co-expressing mouse P23H opsin and GFP.[1][3]

References

- 1. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nonretinoid chaperones improve rhodopsin homeostasis in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological strategies for treating misfolded rhodopsin-associated autosomal dominant retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

YC-001: A Non-Retinoid Inverse Agonist of Rod Opsin for Retinal Degeneration Therapies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rhodopsin, a G-protein coupled receptor (GPCR) essential for vision in low light, is implicated in various inherited retinal degenerations, such as autosomal dominant retinitis pigmentosa (adRP), when its homeostasis is disrupted. Misfolding mutations can lead to photoreceptor cell death. YC-001 is a novel, non-retinoid small molecule identified through high-throughput screening that presents a dual therapeutic mechanism. It acts as a pharmacological chaperone, rescuing the transport of misfolded opsin mutants, and as an inverse agonist, silencing the constitutive (basal) activity of rod opsin.[1][2][3] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways related to this compound's function as a rod opsin inverse agonist.

Quantitative Data Summary

The efficacy and potency of this compound have been characterized through a series of in vitro and in vivo assays. The data highlights its comparable binding affinity to native retinoids and its distinct inverse agonist and chaperone activities.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | System | Value | Reference |

| Binding Affinity (EC₅₀) | Tryptophan Fluorescence Quenching | Bovine Rod Opsin | 0.98 ± 0.05 µM | [1] |

| Inverse Agonist Activity (EC₅₀) | cAMP Accumulation Assay | NIH3T3 cells expressing WT-opsin | 8.22 µM | [1] |

| Chaperone Potency | β-Gal Complementation Assay | NIH3T3 cells expressing P23H-opsin | 7.8 µM | |

| Chaperone Efficacy | β-Gal Complementation Assay | NIH3T3 cells expressing P23H-opsin | 150-310% of control | |

| Antagonist Activity | cAMP Accumulation Assay | NIH3T3 cells expressing WT-opsin | 3-fold increase in 9-cis-retinal (B17824) EC₅₀ with 40 µM this compound |

Table 2: In Vivo and Pharmacokinetic Properties of this compound

| Parameter | Animal Model | Administration | Value/Observation | Reference |

| Protective Efficacy | Abca4⁻/⁻Rdh8⁻/⁻ Mice | Intraperitoneal (i.p.) | Single dose (50, 200 mg/kg) protects against bright light-induced retinal degeneration. | |

| **Plasma Half-life (T₁/₂) ** | C57BL/6 Mice | Intraperitoneal (i.p.) | 34.5 minutes | |

| Ocular Half-life | C57BL/6J Mice | Intravitreal Injection | Short half-life impedes in vivo efficacy studies. | |

| Acute Toxicity | Not specified | i.p. daily for 24 days (100-200 mg/kg) | Virtually no acute toxicity observed. |

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate the rod opsin signaling pathway. It suppresses the basal, ligand-independent activity of the receptor.

Rod Phototransduction Cascade

In rod photoreceptors, the visual cycle is initiated by light. The absorption of a photon isomerizes 11-cis-retinal (B22103) to all-trans-retinal, activating rhodopsin (R*). Activated rhodopsin stimulates the G-protein transducin (Gt), which in turn activates cGMP phosphodiesterase (PDE). PDE hydrolyzes cGMP, leading to the closure of cGMP-gated ion channels and hyperpolarization of the cell membrane, which ultimately signals the perception of light.

Mechanism of this compound Inverse Agonism

Even in the dark, rod opsin exhibits a low level of constitutive (basal) activity. It can couple to the Gi/o signaling pathway, which inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels. This compound, as an inverse agonist, binds to the inactive state of rod opsin and stabilizes it, further suppressing this basal activity. This leads to a disinhibition of adenylyl cyclase and a measurable increase in cAMP levels, effectively silencing unwanted receptor signaling that can contribute to cellular stress and degeneration.

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Ligand-Binding Assay (Tryptophan Fluorescence)

This assay determines the binding affinity of this compound to rod opsin by monitoring conformational changes in the protein.

Protocol:

-

Preparation of Opsin: Isolate rod outer segment (ROS) disc membranes from bovine retinas. Bleach rhodopsin with hydroxylamine (B1172632) to obtain opsin.

-

Fluorescence Measurement: Use a fluorometer with excitation set at 295 nm and emission scanned from 310 to 360 nm to measure the intrinsic tryptophan fluorescence of opsin. The peak is typically around 330 nm.

-

Titration: Add increasing concentrations of this compound (or a control ligand like 9-cis-retinal) to the opsin preparation.

-

Data Acquisition: After each addition, record the fluorescence spectrum. Binding of a ligand to the chromophore pocket quenches the tryptophan fluorescence.

-

Analysis: Plot the change in fluorescence intensity at 330 nm against the ligand concentration. Fit the data to a one-site binding model to calculate the EC₅₀ value.

Inverse Agonist cAMP Assay

This cell-based functional assay quantifies the ability of this compound to suppress the basal activity of rod opsin by measuring changes in intracellular cAMP.

Protocol:

-

Cell Culture: Culture NIH3T3 cells stably expressing wild-type rod opsin (e.g., NIH3T3-(WT-opsin/GFP)).

-

Cell Plating: Seed the cells in 96-well plates and grow to confluence.

-

Compound Treatment: Starve cells in serum-free medium. Treat the cells with a dose range of this compound. Include a positive control (e.g., forskolin (B1673556), an adenylyl cyclase activator) and a vehicle control (DMSO).

-

Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and saturate cAMP levels. This allows for the detection of inhibitory effects from the Gi/o pathway.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive immunoassay based on HTRF or ELISA.

-

Analysis: Normalize the data with the forskolin-only treatment as 100% and no-forskolin treatment as 0%. Plot the normalized cAMP levels against the this compound concentration and fit to a dose-response curve to determine the EC₅₀.

G-protein (Gt) Activation Assay

This fluorescence-based assay directly measures the effect of this compound on the ability of opsin to activate its cognate G-protein, transducin (Gt).

Protocol:

-

Reagent Preparation: Prepare bovine rod opsin in disc membranes and purified Gt.

-

Reaction Mixture: In a fluorometer cuvette, combine opsin and Gt. Add the fluorescent GTP analog, GTPγS.

-

Treatment: Add this compound (40 µM) or a vehicle control (DMSO) to the mixture.

-

Fluorescence Monitoring: Measure the fluorescence change over time (excitation at 300 nm, emission at 345 nm). The uptake of GTPγS by Gt leads to the dissociation of the Gt:opsin complex, causing a change in fluorescence.

-

Data Analysis: Fit the fluorescence decay curves to a first-order exponential function. The initial rate of Gt activation (k_initial) is calculated from the fitted curve. A reduction in the initial rate upon this compound treatment confirms its inverse agonist activity.

In Vivo Light-Induced Retinal Degeneration Model

This animal model assesses the neuroprotective effect of this compound in a physiologically relevant context.

Protocol:

-

Animal Model: Use Abca4⁻/⁻Rdh8⁻/⁻ mice, which are susceptible to light-induced retinal damage.

-

Drug Administration: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 50 or 200 mg/kg) or vehicle (DMSO).

-

Light Damage: After a set preconditioning period, expose the mice to bright, continuous light (e.g., 10,000 lux for 1 hour) after pupil dilation.

-

Post-Exposure Recovery: Return the mice to normal cyclic light conditions for a recovery period (e.g., 7 days).

-

Retinal Structure Analysis:

-

SD-OCT: Perform in vivo imaging using spectral domain-optical coherence tomography (SD-OCT) to measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.

-

Histology: Euthanize the mice, enucleate the eyes, and prepare retinal cross-sections. Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize and quantify the ONL thickness and assess photoreceptor cell loss.

-

-

Analysis: Compare the ONL thickness between this compound-treated and vehicle-treated groups. A preserved ONL in the treated group indicates a protective effect.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for retinal degenerations linked to rhodopsin misfolding and hyperactivity. Its dual functionality as a pharmacological chaperone and an inverse agonist addresses both protein instability and aberrant signaling. The quantitative data demonstrates its potent activity at micromolar concentrations. While in vivo studies have shown a significant protective effect, the compound's short pharmacokinetic half-life presents a challenge for clinical translation. Future research should focus on developing formulations or delivery methods (e.g., sustained-release intravitreal injections) to prolong its ocular retention and on optimizing its chemical structure to enhance potency and bioavailability. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this compound and other novel modulators of rod opsin.

References

- 1. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological strategies for treating misfolded rhodopsin-associated autosomal dominant retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antagonist Activity of YC-001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antagonist activity of YC-001, a novel, non-retinoid small molecule that acts as a pharmacological chaperone, inverse agonist, and antagonist of rod opsin.[1][2][3] This document provides a comprehensive overview of its mechanism of action, the signaling pathways it modulates, quantitative data from key experiments, and detailed methodologies for the assays used in its characterization.

Core Mechanism: Antagonism of Rod Opsin Signaling

This compound has been identified as a significant modulator of rod opsin, the light-sensitive G protein-coupled receptor (GPCR) crucial for vision in dim light.[1][3] Its antagonist activity is characterized by its ability to inhibit the signaling cascade initiated by rod opsin. This is particularly relevant in the context of certain retinal diseases where misfolded or overactive opsin can lead to photoreceptor cell death. This compound demonstrates a dual function: it not only acts as a pharmacological chaperone to stabilize misfolded opsin mutants but also suppresses the constitutive (basal) and light-induced activity of the receptor.

The primary signaling pathway affected by this compound is the Gi/o-coupled pathway. Rod opsin activation typically leads to the activation of the Gi/o protein, which in turn inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an inverse agonist by suppressing the basal activity of rod opsin, leading to an increase in cAMP levels in the absence of light stimulation. Furthermore, it acts as an antagonist by counteracting the effects of agonists like 9-cis-retinal, thereby preventing the light-induced decrease in cAMP.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the antagonist and binding activities of this compound.

| Parameter | Value | Assay | Cell Line/System | Reference |

| EC50 (Binding) | 0.98 ± 0.05 µM | Tryptophan Fluorescence Quenching | Bovine Rod Opsin | |

| EC50 (cAMP increase) | 8.22 µM | cAMP Assay | NIH3T3 (WT-opsin/GFP) | |

| Potency (HTS) | 7.8 µM | β-Gal Fragment Complementation | U2OS (P23H-opsin) |

Table 1: Potency and Efficacy of this compound

| Treatment Condition | Initial Rate of Gt Activation (ln(kinitial)) | System | Reference |

| DMSO (Control) | -5.3 | Bovine Rod Opsin | |

| 40 µM this compound | -6.1 | Bovine Rod Opsin | |

| 9-cis-retinal | -4.6 | Bovine Rod Opsin | |

| 40 µM this compound + 40 µM 9-cis-retinal | -4.9 | Bovine Rod Opsin |

Table 2: Effect of this compound on Gt Protein Activation

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions and processes involved in the antagonist activity of this compound, the following diagrams have been generated using the DOT language.

References

Methodological & Application

YC-001 Protocol for In Vitro Cell Culture Experiments: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

YC-001 is a versatile small molecule with demonstrated efficacy in diverse in vitro models. Initially identified as a novel pharmacological chaperone for rod opsin, it has shown potential in the context of retinal degeneration.[1][2][3] Concurrently, this compound and its close analog, YC-1, are recognized as potent activators of soluble guanylate cyclase (sGC) and inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α).[4][5] These dual activities position this compound as a valuable tool for in vitro research in neurobiology, cancer biology, and cardiovascular studies. This document provides detailed protocols and application notes for utilizing this compound in various cell culture experiments.

Data Presentation

Quantitative Efficacy and Potency of this compound and YC-1

| Parameter | Target/Assay | Cell Line/System | Value | Reference |

| EC₅₀ | Rod Opsin Binding | Bovine Rod Opsin | 0.98 ± 0.05 µM | |

| EC₅₀ | cAMP Level Increase | NIH3T3-(WT-opsin/GFP) | 8.22 µM | |

| Potency | P23H-opsin transport rescue | U2OS stable cell line | 7.8 µM | |

| IC₅₀ | sGC Activation | Purified sGC | 18.6 µM | |

| IC₅₀ | PDE1 Inhibition (cGMP) | - | 31.6 µM | |

| IC₅₀ | PDE2 Inhibition (cAMP) | - | 31.6 µM | |

| IC₅₀ | PDE3 Inhibition (cAMP) | - | 51.3 µM | |

| IC₅₀ | PDE4 Inhibition (cAMP) | - | 8.5 µM |

Signaling Pathways and Experimental Workflows

This compound as a Pharmacological Chaperone for Rod Opsin

This compound acts as a pharmacological chaperone for misfolded rod opsin mutants, such as P23H, which is associated with retinitis pigmentosa. It binds to the mutant opsin, stabilizing its conformation and facilitating its transport from the endoplasmic reticulum to the plasma membrane. Furthermore, this compound functions as an inverse agonist of rod opsin, silencing its basal activity and leading to an increase in intracellular cAMP levels.

This compound as a Soluble Guanylate Cyclase (sGC) Activator and HIF-1α Inhibitor

This compound directly activates soluble guanylate cyclase (sGC) in a nitric oxide (NO)-independent manner, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP). Additionally, this compound has been shown to inhibit the accumulation of HIF-1α, a key transcription factor in the cellular response to hypoxia, by suppressing the PI3K/Akt/mTOR signaling pathway.

General Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines a general workflow for investigating the effects of this compound on cultured cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cells using a colorimetric MTT assay.

Materials:

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis

This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound stock solution (in DMSO)

-

Cell culture plates

-

Complete cell culture medium

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

Western Blotting for HIF-1α Inhibition

This protocol is for detecting the expression levels of HIF-1α in cells treated with this compound under hypoxic conditions.

Materials:

-

This compound stock solution (in DMSO)

-

Cell culture plates

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells and allow them to adhere.

-

Pre-treat cells with this compound or vehicle control for a specified time.

-

Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) or by adding a chemical inducer like CoCl₂ for the desired duration.

-

Lyse the cells quickly on ice with lysis buffer containing protease inhibitors. Due to the rapid degradation of HIF-1α in the presence of oxygen, this step must be performed swiftly.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Soluble Guanylate Cyclase (sGC) Activity Assay (Radiochemical)

This assay measures the enzymatic activity of sGC in the presence of this compound by quantifying the conversion of radiolabeled GTP to cGMP.

Materials:

-

Purified sGC or cell/tissue lysate

-

[α-³²P]GTP (radiolabeled substrate)

-

Unlabeled GTP

-

Assay Buffer (e.g., 50 mM TEA/HCl, pH 7.5)

-

Cofactors: MgCl₂, dithiothreitol (B142953) (DTT)

-

IBMX (a PDE inhibitor)

-

This compound solution

-

Stopping solution (e.g., zinc acetate (B1210297) and sodium carbonate)

-

Neutral alumina (B75360) columns

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MgCl₂, DTT, and IBMX.

-

In a reaction tube, combine the purified sGC or lysate with the desired concentrations of this compound.

-

Initiate the reaction by adding the reaction mixture containing [α-³²P]GTP and unlabeled GTP.

-